molecular formula C16H12O B017958 2-Acetylanthracene CAS No. 10210-32-9

2-Acetylanthracene

Cat. No. B017958
CAS RN: 10210-32-9
M. Wt: 220.26 g/mol
InChI Key: DQFWGPPCMONVDS-UHFFFAOYSA-N
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Description

2-Acetylanthracene, also known as 1-(2-Anthracenyl)acetone or 1-(2-Anthracenyl)ethanone, is an organic compound with the empirical formula C16H12O . It has a molecular weight of 220.27 .


Molecular Structure Analysis

The molecular structure of 2-Acetylanthracene consists of an anthracene (a type of polycyclic aromatic hydrocarbon) with an acetyl group attached .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Acetylanthracene are not detailed in the search results, one study discusses the Agranat-Gore rearrangement of polycyclic aromatic ketones (PAKs), which could potentially involve 2-Acetylanthracene .


Physical And Chemical Properties Analysis

2-Acetylanthracene is a yellow powder . It has a melting point of 189-192 °C . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 405.9±14.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 65.8±3.0 kJ/mol .

Scientific Research Applications

Photoassociation Studies

The deconvolved time-resolved emission spectra of 2-acetylanthracene in hexane containing 0.1 mol dm−3 of methanol revealed a considerable time-dependent spectral shift. This shift is associated with the photoassociation of the hydrogen-bonded complex which includes two methanol molecules . This application is significant in understanding the behavior of 2-acetylanthracene under specific conditions and its interaction with other molecules.

Synthesis of Fluorescent Compounds

2-Acetylanthracene can be used as a carrier ligand in the synthesis of fluorescent platinum (II) compounds . These compounds have applications in various fields such as bioimaging, sensing, and optoelectronics.

Friedel-Crafts Acetylation

The Friedel-Crafts acetylation of 2-acetylanthracene with AcCl and AlCl3 in 1,2-C2H4Cl2 gave a mixture of 1,6-diacetylanthracene and 1,7-diacetylanthracene. However, the Friedel-Crafts acetylation of 2-acetylanthracene in nitrobenzene gave 2,7-diacetylanthracene . This shows the potential of 2-acetylanthracene in organic synthesis and the production of various acetylated derivatives.

Safety and Hazards

2-Acetylanthracene is advised for R&D use only and not for medicinal, household or other use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Relevant Papers One relevant paper discusses the reversible Friedel-Crafts acylations of anthracene, which could potentially involve 2-Acetylanthracene . Another paper discusses the tunable photoemission of a 9-acetylanthracene chromophore based on the formation of two-component molecular cocrystals .

properties

IUPAC Name

1-anthracen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFWGPPCMONVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409167
Record name 2-Acetylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylanthracene

CAS RN

10210-32-9
Record name 2-Acetylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10210-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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